2-[(1-Ethylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl benzoate

Catalog No.
S12663982
CAS No.
M.F
C26H19NO4
M. Wt
409.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[(1-Ethylindol-3-yl)methylene]-3-oxobenzo[3,4-b]...

Product Name

2-[(1-Ethylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl benzoate

IUPAC Name

[(2E)-2-[(1-ethylindol-3-yl)methylidene]-3-oxo-1-benzofuran-6-yl] benzoate

Molecular Formula

C26H19NO4

Molecular Weight

409.4 g/mol

InChI

InChI=1S/C26H19NO4/c1-2-27-16-18(20-10-6-7-11-22(20)27)14-24-25(28)21-13-12-19(15-23(21)31-24)30-26(29)17-8-4-3-5-9-17/h3-16H,2H2,1H3/b24-14+

InChI Key

GTVQLIVEESQVPR-ZVHZXABRSA-N

Canonical SMILES

CCN1C=C(C2=CC=CC=C21)C=C3C(=O)C4=C(O3)C=C(C=C4)OC(=O)C5=CC=CC=C5

Isomeric SMILES

CCN1C=C(C2=CC=CC=C21)/C=C/3\C(=O)C4=C(O3)C=C(C=C4)OC(=O)C5=CC=CC=C5

2-[(1-Ethylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl benzoate is a complex organic compound characterized by its unique molecular structure, which includes an indole moiety, a benzo[b]furan core, and a benzoate group. The compound has the molecular formula C26H18ClNO4C_{26}H_{18}ClNO_{4} and a molecular weight of 443.9 g/mol. This compound is of significant interest in various scientific fields due to its potential biological activities and applications in medicinal chemistry.

  • Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
  • Reduction: Carbonyl groups present in the structure can be reduced to alcohols using reducing agents like sodium borohydride.
  • Electrophilic Substitution: The indole ring is susceptible to electrophilic substitution, particularly at the 3-position.

Common reagents for these reactions include potassium permanganate and sodium borohydride for oxidation and reduction, respectively. Electrophilic substitution often involves halogens or nitro groups under acidic conditions.

Research indicates that 2-[(1-Ethylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl benzoate exhibits potential biological activities, including:

  • Antiviral Properties: Studies suggest the compound may inhibit viral replication.
  • Anticancer Effects: Preliminary investigations indicate that it may induce apoptosis in cancer cells.
  • Antimicrobial Activity: The compound shows promise against various bacterial strains.

These biological activities make it a candidate for further research in drug development.

The synthesis of 2-[(1-Ethylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl benzoate typically involves multi-step organic reactions. A common approach is the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions to form the indole structure. The subsequent steps involve cyclization and esterification to yield the final product. Optimization of these synthetic routes is crucial for maximizing yield and purity.

This compound has several applications in scientific research:

  • Chemistry: It serves as a building block for synthesizing more complex organic molecules.
  • Biology: Its potential as a bioactive compound is being explored, particularly in antiviral and anticancer research.
  • Medicine: Investigations are ongoing into its therapeutic applications, including anti-inflammatory and analgesic properties.

The mechanism of action of 2-[(1-Ethylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl benzoate involves interactions with various molecular targets. The indole moiety can bind to specific receptors and enzymes, modulating their activity. Additionally, the benzo[b]furan structure may interact with cellular components, influencing cell signaling pathways.

Several compounds share structural features or biological activities with 2-[(1-Ethylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl benzoate:

Compound NameStructural FeaturesBiological Activity
Indole-3-acetic acidIndole moietyPlant hormone; growth regulator
Indole-3-carbinolIndole moietyAnticancer properties
2-Arylbenzo[b]furansBenzo[b]furan coreVarious biological activities

Uniqueness

2-[(1-Ethylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl benzoate stands out due to its unique combination of an indole moiety, a benzo[b]furan structure, and a benzoate group. This specific arrangement confers distinct chemical reactivity and biological properties that are not found in similar compounds. Its multifaceted nature makes it an intriguing subject for further research in medicinal chemistry and related fields.

XLogP3

5.4

Hydrogen Bond Acceptor Count

4

Exact Mass

409.13140809 g/mol

Monoisotopic Mass

409.13140809 g/mol

Heavy Atom Count

31

Dates

Last modified: 08-09-2024

Explore Compound Types